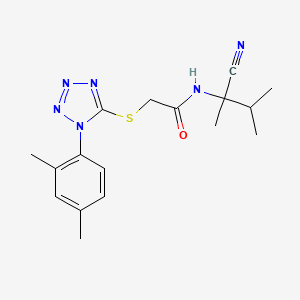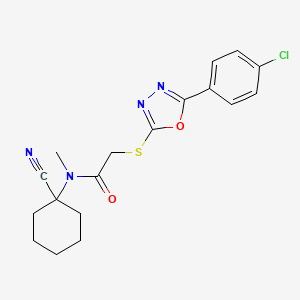
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylacetamide is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions.
Thioether formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: The final step involves the reaction of the thioether intermediate with N-(1-cyanocyclohexyl)-N-methylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: The compound could be used in the design of new materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the oxadiazole ring and the nitrile group suggests potential interactions with nucleophilic sites in biological molecules.
類似化合物との比較
Similar Compounds
- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylacetamide
- 2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylacetamide
Uniqueness
The presence of the 4-chlorophenyl group in 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylacetamide distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity. This unique structure may confer specific properties that make it more suitable for certain applications.
特性
分子式 |
C18H19ClN4O2S |
|---|---|
分子量 |
390.9 g/mol |
IUPAC名 |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide |
InChI |
InChI=1S/C18H19ClN4O2S/c1-23(18(12-20)9-3-2-4-10-18)15(24)11-26-17-22-21-16(25-17)13-5-7-14(19)8-6-13/h5-8H,2-4,9-11H2,1H3 |
InChIキー |
PFHNMHZRVNYBCR-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Cl)C3(CCCCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364953.png)
![3-[(Benzylsulfanyl)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364969.png)
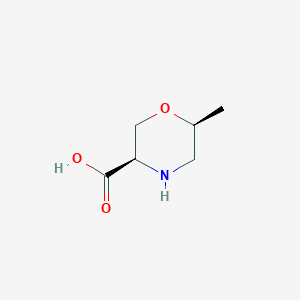

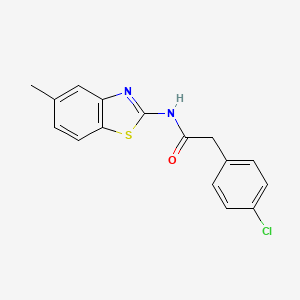
![2-Methyl-3-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13364991.png)


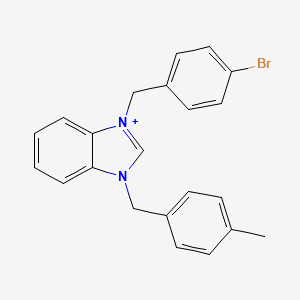
![5-Bromobenzo[d]thiazole-4-carbonitrile](/img/structure/B13365009.png)
![Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate](/img/structure/B13365010.png)

